An In-depth Technical Guide to the Chemical Properties of 2-Nitro-6-(trifluoromethyl)phenol
An In-depth Technical Guide to the Chemical Properties of 2-Nitro-6-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Nitro-6-(trifluoromethyl)phenol (CAS No. 1548-62-5). Due to the limited availability of specific experimental data for this compound, this document also presents comparative data for its isomers and discusses predicted properties based on the functional groups present. The guide includes a summary of its physicochemical characteristics, proposed experimental protocols for its synthesis and characterization, and a discussion of the potential influence of its functional groups on its chemical behavior. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
2-Nitro-6-(trifluoromethyl)phenol, also known as 2-Hydroxy-3-nitrobenzotrifluoride, is an aromatic organic compound featuring a phenol ring substituted with a nitro group and a trifluoromethyl group at the ortho positions relative to the hydroxyl group. The presence of two strong electron-withdrawing groups is expected to significantly influence the acidity of the phenolic proton and the reactivity of the aromatic ring. While its isomers have found applications in various fields, specific research and detailed characterization of 2-Nitro-6-(trifluoromethyl)phenol are not extensively reported in publicly available literature. This guide aims to consolidate the available information and provide a predictive analysis of its properties.
Physicochemical Properties
Experimental data for 2-Nitro-6-(trifluoromethyl)phenol is scarce. The following table summarizes the available information for the target compound and provides a comparison with its more extensively studied isomers.
Table 1: Physicochemical Properties of 2-Nitro-6-(trifluoromethyl)phenol and Its Isomers
| Property | 2-Nitro-6-(trifluoromethyl)phenol | 2-Nitro-4-(trifluoromethyl)phenol | 4-Nitro-3-(trifluoromethyl)phenol |
| CAS Number | 1548-62-5 | 400-99-7 | 88-30-2 |
| Molecular Formula | C₇H₄F₃NO₃ | C₇H₄F₃NO₃ | C₇H₄F₃NO₃ |
| Molecular Weight | 207.11 g/mol | 207.11 g/mol | 207.11 g/mol |
| Appearance | Bright yellow crystalline powder | Liquid | Powder |
| Melting Point | Data not available | Data not available | 76-79 °C |
| Boiling Point | Data not available | 92-94 °C / 12 mmHg | 135-138 °C / 0.01 mmHg |
| Density | 1.554 g/cm³ (Predicted) | 1.473 g/mL at 25 °C | Data not available |
| pKa | Data not available (Predicted to be highly acidic) | Data not available | Data not available |
Spectral and Chemical Reactivity Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene ring. Due to the deshielding effects of the nitro and trifluoromethyl groups, these signals would likely appear at downfield chemical shifts. The coupling patterns would be complex due to ortho, meta, and para relationships between the protons. A broad singlet for the phenolic hydroxyl proton would also be expected, with its chemical shift being solvent-dependent.
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¹³C NMR: The carbon NMR spectrum should display seven unique signals. The carbon atoms attached to the nitro, trifluoromethyl, and hydroxyl groups would be significantly deshielded. The carbon of the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Nitro-6-(trifluoromethyl)phenol is expected to exhibit characteristic absorption bands for its functional groups:
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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N-O Stretch: Strong asymmetric and symmetric stretching vibrations for the nitro group, typically observed around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.
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C-F Stretch: Strong absorptions in the region of 1350-1100 cm⁻¹ due to the trifluoromethyl group.
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Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) at m/z 207. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially the trifluoromethyl group (CF₃).
Chemical Reactivity
The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to them. The phenolic hydroxyl group is expected to be significantly more acidic compared to phenol due to the inductive and resonance effects of the substituents.
Experimental Protocols
As specific experimental protocols for 2-Nitro-6-(trifluoromethyl)phenol are not detailed in the available literature, the following sections provide generalized methodologies for its synthesis and characterization based on standard organic chemistry techniques.
Proposed Synthesis of 2-Nitro-6-(trifluoromethyl)phenol
A potential synthetic route to 2-Nitro-6-(trifluoromethyl)phenol involves the nitration of 2-(trifluoromethyl)phenol.
Reaction: Nitration of 2-(trifluoromethyl)phenol.
Reagents and Materials:
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2-(Trifluoromethyl)phenol
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Nitric acid (concentrated or fuming)
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Sulfuric acid (concentrated)
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Glacial acetic acid or other suitable solvent
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Ice bath
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Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
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Magnetic stirrer
Procedure:
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Dissolve 2-(trifluoromethyl)phenol in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the flask in an ice bath to 0-5 °C.
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Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution of 2-(trifluoromethyl)phenol. Maintain the temperature below 10 °C throughout the addition.
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After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture slowly onto crushed ice with stirring.
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The crude product, which may precipitate as a solid, can be collected by filtration.
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Purify the crude product by recrystallization from a suitable solvent or by column chromatography to isolate the desired 2-Nitro-6-(trifluoromethyl)phenol isomer.
Note: This is a generalized procedure. The specific reaction conditions, including the choice of nitrating agent, solvent, temperature, and reaction time, would need to be optimized to achieve the desired product with good yield and selectivity.
Characterization Methods
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.
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NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.
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IR Spectroscopy: An FT-IR spectrometer would be used to obtain the infrared spectrum of the compound, typically as a KBr pellet or a thin film.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the molecular formula.
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Melting Point: The melting point of the purified solid would be determined using a standard melting point apparatus.
Biological Activity and Drug Development Potential
There is currently no specific information in the scientific literature regarding the biological activity or potential applications of 2-Nitro-6-(trifluoromethyl)phenol in drug development. However, both the nitro and trifluoromethyl functional groups are prevalent in many bioactive molecules.
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Nitro Group: The nitro group is a known pharmacophore and can be found in various drugs with antimicrobial and antiparasitic activities. It is often involved in redox cycling, which can lead to cellular toxicity in target organisms.
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Trifluoromethyl Group: The trifluoromethyl group is widely used in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
The combination of these two groups on a phenol scaffold presents an interesting, albeit un-investigated, profile for potential biological activity.
Safety and Handling
Specific safety and handling information for 2-Nitro-6-(trifluoromethyl)phenol is not well-documented. However, based on the properties of related compounds, it should be handled with caution in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Nitro-aromatic compounds can be toxic and may cause skin and eye irritation.
Conclusion
2-Nitro-6-(trifluoromethyl)phenol is a chemical compound with interesting structural features that suggest a unique reactivity and potential for biological activity. However, there is a significant lack of experimental data in the current scientific literature. This guide has summarized the limited available information and provided a predictive framework for its chemical properties and potential synthesis. Further experimental investigation is required to fully characterize this compound and explore its potential applications in research and development.
